molecular formula C13H20N2 B5649398 1-benzyl-4-methyl-1,4-diazepane

1-benzyl-4-methyl-1,4-diazepane

Cat. No.: B5649398
M. Wt: 204.31 g/mol
InChI Key: YNEDTZQMKQKTRN-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane ring substituted with a benzyl group at position 1 and a methyl group at position 2. This compound belongs to the diazepane family, which is structurally related to piperazines but with an additional methylene group, conferring distinct conformational flexibility and pharmacological properties. Diazepane derivatives are explored for diverse applications, including antimicrobial agents, central nervous system (CNS) modulators, and efflux pump inhibitors (EPIs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-4-methylpiperazine with formaldehyde under hydrogenation conditions. Another method includes the cyclization of N-benzyl-N-methyl-1,2-diaminoethane using a suitable dehydrating agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

Scientific Research Applications

1-Benzyl-4-methyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural modifications in diazepane derivatives significantly influence their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Benzyl-4-methyl-1,4-diazepane C₁₃H₂₀N₂ 204.31 Benzyl (C₁), Methyl (C₄) Efflux pump inhibition
1-(4-Bromobenzyl)-4-methyl-1,4-diazepane C₁₃H₁₉BrN₂ 283.21 4-Bromobenzyl (C₁), Methyl (C₄) Increased electronegativity
1-Benzyl-4-methyl-1,4-diazaspiro[4.5]decan-2-one C₁₆H₂₁N₂O 257.35 Spirocyclic ketone, Benzyl (C₁), Methyl (C₄) Enhanced conformational rigidity
1-Benzyl-2-methyl-1,4-diazepane C₁₃H₂₀N₂ 204.31 Benzyl (C₁), Methyl (C₂) Altered binding conformation
1-Methyl-1,4-diazepane C₆H₁₄N₂ 128.22 Methyl (C₁) Simplified analog, lower lipophilicity

Key Observations:

  • The spirocyclic derivative exhibits reduced flexibility due to its fused ring system .
  • Positional Isomerism : The methyl group at position 2 (vs. 4) in 1-benzyl-2-methyl-1,4-diazepane alters molecular conformation, as evidenced by differences in predicted collision cross-section (CCS) values (148.7 Ų vs. 151.0 Ų for [M+H]+ adducts) .

Properties

IUPAC Name

1-benzyl-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEDTZQMKQKTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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